Erythromycin Ethylsuccinate

説明

特性

IUPAC Name |

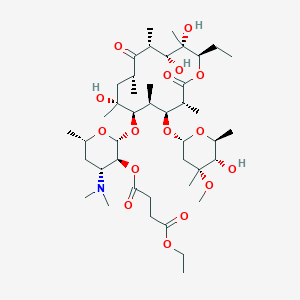

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZCCDSJNWWJL-YXOIYICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022993 | |

| Record name | Erythromycin ethylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |

CAS No. |

1264-62-6 | |

| Record name | Erythromycin ethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin ethylsuccinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythromycin ethylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin ethylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin ethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN ETHYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Erythromycin Ethylsuccinate discovery and history

An In-depth Technical Guide on the Discovery and History of Erythromycin (B1671065) Ethylsuccinate

Executive Summary

Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its discovery in 1952 marked a significant milestone in antimicrobial therapy.[1][2][3] This guide provides a comprehensive overview of the history, discovery, and development of erythromycin and its clinically significant ester, erythromycin ethylsuccinate. It details the initial isolation from Saccharopolyspora erythraea (formerly Streptomyces erythreus), the subsequent chemical modifications leading to the ethylsuccinate derivative, and the experimental protocols that were foundational to its development.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, quantitative data, and visual representations of key processes.

Discovery and History

The Discovery of Erythromycin

The journey of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from his home province of Iloilo. These samples were sent to his employer, Eli Lilly and Company, for screening. In 1952, a research team at Eli Lilly, led by J. M. McGuire, successfully isolated the antibiotic from the metabolic products of a strain of Streptomyces erythreus found in the soil. The organism was later reclassified as Saccharopolyspora erythraea.

Eli Lilly filed for patent protection in 1953 and commercially launched the antibiotic in 1952 under the brand name Ilosone, a tribute to the Philippine province where the original soil sample was found. Erythromycin quickly became a valuable alternative for patients with penicillin allergies and remains on the World Health Organization's List of Essential Medicines.

Development of this compound

While erythromycin base proved to be an effective antibiotic, its instability in the acidic environment of the stomach posed a significant challenge for oral administration, leading to variable absorption. To overcome this limitation, more stable ester derivatives were developed. This compound is the 2'-ethylsuccinate ester of erythromycin A. This modification protects the antibiotic from degradation by gastric acid, allowing for more reliable and improved absorption from the gastrointestinal tract. The ester is absorbed intact and subsequently hydrolyzed in the body to release the active erythromycin base.

Data Presentation

Physicochemical Properties

| Property | Erythromycin A | This compound |

| Molecular Formula | C₃₇H₆₇NO₁₃ | C₄₃H₇₅NO₁₆ |

| Molecular Weight | 733.93 g/mol | 862.06 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Poorly soluble in water | Poorly soluble in water |

| Antibiotic Class | Macrolide | Macrolide (Ester Prodrug) |

Comparative Pharmacokinetics in Infants (<4 months)

Data from a study comparing erythromycin estolate and ethylsuccinate suspensions in infants provides insight into the pharmacokinetic profile of the ethylsuccinate form.

| Parameter (Dose: 10 mg/kg) | This compound |

| Peak Serum Concentration (Cmax) | 1.5 µg/mL |

| Time to Peak Concentration (Tmax) | 1 hour |

| Area Under the Curve (AUC) | ~33% of the estolate preparation |

| Absorption Half-life | Shorter than estolate |

| Elimination Half-life | Shorter than estolate |

Source: Patamasucon et al., 1981.

Experimental Protocols

Isolation of Erythromycin from Saccharopolyspora erythraea

The industrial production of erythromycin involves fermentation of high-yielding strains of S. erythraea. While specific industrial protocols are proprietary, the general methodology is well-documented in scientific literature.

1. Fermentation:

-

Inoculum Preparation: A pure culture of S. erythraea is grown on an agar (B569324) medium (e.g., containing corn starch, corn steep liquor, NaCl, (NH₄)₂SO₄, CaCO₃, and agar) at 34°C to promote sporulation.

-

Seed Culture: A portion of the sporulated agar is used to inoculate a seed medium in a flask (e.g., containing corn starch, soybean flour, corn steep liquor, NaCl, (NH₄)₂SO₄, NH₄NO₃, soybean oil, and CaCO₃). This is incubated at 34°C with shaking for approximately 2 days.

-

Production Fermentation: The seed culture is transferred to a larger fermentation vessel containing a production medium (e.g., EFM medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2). The fermentation is carried out for 7 days under controlled conditions (temperature, pH, aeration).

2. Extraction and Purification:

-

pH Adjustment: The pH of the fermentation broth is adjusted to ~10.0.

-

Solvent Extraction: The broth is mixed with an equal volume of a suitable organic solvent (e.g., acetonitrile) for approximately 40 minutes to extract the erythromycin.

-

Phase Separation: Sodium chloride is added to the mixture to facilitate the separation of the organic phase containing erythromycin, which is then collected by centrifugation.

-

Purification: The crude extract is further purified using techniques such as high-pressure liquid chromatography (HPLC) to isolate pure erythromycin A.

Synthesis of this compound

The synthesis of this compound from erythromycin base is achieved through esterification. A common method is reacting the erythromycin base with an acylating agent in a two-phase solvent system.

1. Materials:

-

Erythromycin base (USP quality)

-

Ethyl succinyl chloride (or monoethyl succinate (B1194679) halide)

-

Organic Solvent (e.g., Tetrahydrofuran)

-

Aqueous Base (e.g., Potassium carbonate solution)

-

Water

2. Procedure:

-

Dissolution: Erythromycin base is dissolved in the organic solvent (tetrahydrofuran) in a reaction vessel.

-

Addition of Base: An aqueous solution of potassium carbonate is added to the vessel, creating a two-phase system.

-

Cooling: The stirred mixture is cooled to a temperature between 10°C and 35°C (preferably 18°C to 20°C).

-

Acylation: Ethyl succinyl chloride is added slowly to the cooled mixture over a period of approximately one hour.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Warming: The temperature of the reaction mixture is then increased to about 32°C to 40°C to ensure the reaction goes to completion.

-

Work-up and Isolation: After the reaction is complete, the organic phase containing the this compound is separated. The product is then precipitated, filtered, and dried. This process can yield a product with high purity and an activity-based yield of approximately 90%.

Visualizations

Discovery and Development Timeline

References

An In-depth Technical Guide to the Synthesis of Erythromycin Ethylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Erythromycin (B1671065) Ethylsuccinate, a widely used macrolide antibiotic. This document details the chemical pathway, experimental protocols, quantitative data, and process workflows involved in the esterification of Erythromycin A.

Introduction

Erythromycin Ethylsuccinate is the 2'-ethylsuccinate ester of Erythromycin A. Erythromycin itself is produced through fermentation by a strain of Saccharopolyspora erythraea. The esterification to this compound is a critical post-fermentation chemical modification that improves the drug's oral bioavailability and taste profile, making it more suitable for administration, particularly in pediatric formulations. This guide focuses on the chemical synthesis process that converts Erythromycin A base into its ethylsuccinate ester.

Synthesis Pathway

The core of the this compound synthesis is the esterification of the hydroxyl group at the 2'-position of the desosamine (B1220255) sugar of Erythromycin A with ethyl succinyl chloride. This reaction is typically carried out in a two-phase system to facilitate the reaction and subsequent purification.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the 2'-hydroxyl group of Erythromycin A attacks the electrophilic carbonyl carbon of ethyl succinyl chloride. An acid scavenger, typically a weak base such as potassium carbonate, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound based on established protocols.

Table 1: Reactant and Solvent Quantities

| Component | Role | Typical Quantity | Molar Ratio (Relative to Erythromycin A) |

| Erythromycin A (dihydrate) | Starting Material | 60 g | 1 |

| Ethyl Succinyl Chloride | Acylating Agent | 36.7 g | ~2.7 |

| Tetrahydrofuran | Organic Solvent | 208 mL | - |

| 47% Potassium Carbonate Solution | Aqueous Base | 93 g | - |

| Water | Aqueous Phase | 178 mL | - |

Table 2: Reaction Conditions and Performance

| Parameter | Value |

| Initial Reaction Temperature | 18-20°C |

| Ethyl Succinyl Chloride Addition Time | ~1 hour |

| Post-Addition Temperature | 32-40°C |

| pH of Aqueous Phase | 7.0-8.5 |

| Weight Yield | ~100% |

| Activity-Based Process Yield | ~90%[1] |

| Purity (by HPLC) | >98% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

Reactants: Erythromycin A (USP grade, dihydrate), Ethyl Succinyl Chloride, Potassium Carbonate (K₂CO₃), Sodium Citrate (B86180), Celite (diatomaceous earth).

-

Solvents: Tetrahydrofuran (THF), Water (deionized).

-

Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, pH meter, filtration apparatus (Büchner funnel), vacuum oven.

Step-by-Step Synthesis Procedure

-

Dissolution: In a stirred reactor, dissolve 60 g of Erythromycin A (dihydrate) in 208 mL of tetrahydrofuran.

-

Addition of Aqueous Base: To the solution from step 1, add 93 g of a 47% potassium carbonate solution and 178 mL of water.

-

Cooling: Cool the stirred mixture to a temperature between 18°C and 20°C.[1]

-

Acylation: Slowly add 36.7 g of ethyl succinyl chloride to the cooled mixture over a period of approximately one hour. Maintain the temperature at 18-20°C during the addition.[1]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a solvent system of 10% methanol (B129727) in methylene (B1212753) chloride.[1] The reaction is considered complete when the Erythromycin A spot is no longer visible.

-

pH Adjustment and Warming: After the addition is complete, measure the pH of the aqueous phase and ensure it is between 7.0 and 8.5. Add 3.0 g of sodium citrate and increase the temperature of the mixture to 35°C. Stir for 30 minutes.[1]

-

Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous phase.

-

Clarification: Add Celite to the remaining organic solution, stir, and then filter to remove any insoluble particles.

-

Crystallization:

-

Cool the clarified solution to 18-20°C.

-

Slowly add water until the solution becomes hazy (approximately 50 mL).

-

Seed the solution with a few crystals of this compound.

-

Once a good slurry has formed, continue to slowly add the remaining water (approximately 450 mL).

-

Stir the slurry at about 15°C for several hours to ensure complete crystallization.

-

-

Isolation and Drying:

-

Filter the crystalline product using a Büchner funnel.

-

Wash the crystals with cold water.

-

Dry the product in a vacuum oven at a controlled temperature.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White or almost white, crystalline powder, which is hygroscopic.

-

Solubility: Practically insoluble in water, freely soluble in acetone (B3395972), anhydrous ethanol, and methanol.

-

Identification:

-

Infrared (IR) Spectroscopy: The IR spectrum should be concordant with a reference standard of this compound.

-

Chemical Tests:

-

Addition of sulfuric acid produces a reddish-brown color.

-

Dissolving in acetone followed by the addition of hydrochloric acid yields an orange color that changes to red and then deep purplish-red. Shaking with chloroform (B151607) will result in a purple chloroform layer.

-

-

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is the preferred method for determining the purity of this compound and quantifying any related substances. A reversed-phase C18 column with UV detection at 215 nm is typically used. The mobile phase is often a buffered mixture of acetonitrile (B52724) and water.

Conclusion

The synthesis of this compound via the esterification of Erythromycin A is a well-established and efficient process. Careful control of reaction parameters such as temperature, pH, and reactant stoichiometry is crucial for achieving high yields and purity. The two-phase reaction system and subsequent crystallization are key to obtaining a high-quality final product that meets pharmaceutical standards. This guide provides a robust framework for researchers and drug development professionals working with this important antibiotic.

References

An In-depth Technical Guide to the Mechanism of Action of Erythromycin Ethylsuccinate on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy is rooted in its ability to selectively inhibit bacterial protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms through which erythromycin ethylsuccinate, a prodrug of erythromycin, exerts its effects on the bacterial ribosome. We will delve into its specific binding interactions within the 50S ribosomal subunit, its impact on the nascent peptide exit tunnel (NPET) and the peptidyl transferase center (PTC), and the quantitative parameters that define its inhibitory activity. Detailed experimental protocols for key investigative techniques and visual representations of the underlying molecular pathways are provided to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is an esterified form of erythromycin that enhances its oral bioavailability and acid stability.[1] Following administration, it is hydrolyzed to the active erythromycin base, which then targets the bacterial protein synthesis machinery. The primary mode of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] This interaction physically obstructs the path of the elongating polypeptide chain, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[2]

The Molecular Target: The 50S Ribosomal Subunit

Erythromycin's specificity for bacterial ribosomes over their eukaryotic counterparts is a key factor in its clinical utility. It binds with a 1:1 stoichiometry to the 50S ribosomal subunit.[3][4]

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

High-resolution structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography have precisely located the erythromycin binding site within the nascent peptide exit tunnel (NPET). The NPET is a channel that traverses the large ribosomal subunit, providing a path for the newly synthesized polypeptide chain to exit the ribosome. Erythromycin binds near the entrance of this tunnel, in close proximity to the peptidyl transferase center (PTC), the catalytic site for peptide bond formation.

Interaction with 23S rRNA

The binding of erythromycin is primarily mediated by interactions with specific nucleotides of the 23S ribosomal RNA (rRNA), which is a major structural and catalytic component of the 50S subunit. Key interactions include:

-

Hydrogen Bonds: The desosamine (B1220255) sugar of erythromycin forms crucial hydrogen bonds with adenine (B156593) residues, most notably A2058 and A2059 (E. coli numbering), in domain V of the 23S rRNA.

-

Hydrophobic Interactions: The lactone ring of erythromycin establishes hydrophobic interactions with the rRNA bases lining the tunnel wall.

Mutations in these key 23S rRNA nucleotides, particularly A2058, can confer resistance to erythromycin by reducing its binding affinity.

Role of Ribosomal Proteins

While the primary interactions are with rRNA, ribosomal proteins L4 and L22, which are located near the erythromycin binding site, also play a role. Mutations in these proteins can allosterically affect the conformation of the 23S rRNA, thereby influencing erythromycin binding and leading to resistance.

Mechanism of Inhibition

Erythromycin's presence in the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism.

Steric Hindrance and Blockade of the Nascent Peptide Chain

By partially occluding the NPET, erythromycin physically blocks the passage of the growing polypeptide chain. This steric hindrance becomes particularly effective when the nascent peptide reaches a length of approximately six to eight amino acids. The blockage can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".

Allosteric Effects on the Peptidyl Transferase Center (PTC)

Although erythromycin does not directly bind to the PTC, its presence in the adjacent NPET can allosterically modulate the activity of this catalytic center. The binding of erythromycin can induce conformational changes in the 23S rRNA that are transmitted to the PTC, thereby affecting the efficiency of peptide bond formation.

Inhibition of Translocation

The binding of erythromycin to the 50S ribosomal subunit interferes with the translocation step of protein synthesis. Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site. Erythromycin's presence in the exit tunnel impedes this movement, leading to a stall in translation.

Quantitative Data

The inhibitory potency of erythromycin is quantified by various parameters, including dissociation constants (Kd) and 50% inhibitory concentrations (IC50). A lower value for these parameters indicates a higher affinity and greater inhibitory activity.

| Parameter | Organism/System | Value | Method |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M (24°C) | Radiolabeled Binding Assay |

| Escherichia coli | 1.4 x 10⁻⁸ M (5°C) | Radiolabeled Binding Assay | |

| Streptococcus pneumoniae | 4.9 ± 0.6 nM | Filter Binding Assay ([¹⁴C]-ERY) | |

| 50% Inhibitory Concentration (IC50) | In vitro translation (SNAP assay) | 42 ± 10 nM | Fluorescence-based assay |

| Protein Synthesis (Haemophilus influenzae) | 1.5 µg/mL | ³⁵S-amino acid incorporation |

Experimental Protocols

The elucidation of erythromycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

Ribosome Binding Assay (Radiolabeled)

This assay quantifies the direct binding of erythromycin to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from the target bacterium.

-

[¹⁴C]-Erythromycin of known specific activity.

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

-

Nitrocellulose filters (0.45 µm pore size).

-

Scintillation counter and scintillation fluid.

Protocol:

-

Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of [¹⁴C]-erythromycin in binding buffer.

-

Incubate the mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound [¹⁴C]-erythromycin will be retained on the filter, while unbound drug will pass through.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound [¹⁴C]-erythromycin as a function of the free [¹⁴C]-erythromycin concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.

In Vitro Translation Inhibition Assay

This assay measures the effect of erythromycin on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract).

-

mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine if using autoradiography).

-

Erythromycin stock solution.

-

Appropriate buffers and energy sources (ATP, GTP).

Protocol:

-

Set up a series of in vitro translation reactions, each containing the cell-free extract, reporter mRNA, and amino acid mixture.

-

Add varying concentrations of erythromycin to the reactions. Include a no-drug control.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reactions and quantify the amount of newly synthesized reporter protein. This can be done by measuring luciferase activity, GFP fluorescence, or by SDS-PAGE and autoradiography if a radiolabeled amino acid was used.

-

Plot the percentage of protein synthesis inhibition as a function of erythromycin concentration.

-

Determine the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Erythromycin Complex

This technique provides a high-resolution 3D structure of erythromycin bound to the ribosome.

Protocol:

-

Complex Formation: Incubate purified 70S ribosomes or 50S subunits with a molar excess of erythromycin to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid.

-

Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to rapidly freeze the sample in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the complex.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large dataset of images of individual ribosome-erythromycin complexes in different orientations is collected.

-

Image Processing: Use specialized software to select images of individual particles, align them, and reconstruct a 3D map of the complex.

-

Model Building and Refinement: Build an atomic model of the ribosome and the bound erythromycin into the cryo-EM density map and refine the model to high resolution.

X-ray Crystallography of the Ribosome-Erythromycin Complex

This method also yields high-resolution structural information.

Protocol:

-

Complex Formation and Crystallization: Prepare a highly pure and concentrated solution of the ribosome-erythromycin complex. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern.

-

Data Processing and Structure Solution: Process the diffraction data to determine the positions and intensities of the diffraction spots. Use this information to solve the phase problem and calculate an electron density map.

-

Model Building and Refinement: Build an atomic model of the ribosome and erythromycin into the electron density map and refine it to obtain a final, high-resolution structure.

Visualizations

Mechanism of Action of Erythromycin

Caption: Mechanism of Erythromycin action on the bacterial ribosome.

Experimental Workflow: Ribosome Binding Assay

Caption: Experimental workflow for a radiolabeled ribosome binding assay.

Conclusion

This compound, through its active form erythromycin, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action is highly specific, involving binding to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding event leads to the obstruction of the growing polypeptide chain, allosteric inhibition of the peptidyl transferase center, and impairment of translocation. The detailed molecular understanding of this mechanism, supported by quantitative binding data and high-resolution structural studies, is crucial for the rational design of new macrolide antibiotics to combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of antibiotic-ribosome interactions.

References

An In-depth Technical Guide to the Solid-State Characterization of Erythromycin Ethylsuccinate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solid-state forms of Erythromycin (B1671065) Ethylsuccinate (EES), focusing on its amorphous and crystalline hydrate (B1144303) structures. Due to the absence of a publicly available single-crystal X-ray diffraction structure for EES, this document emphasizes characterization through powder X-ray diffraction (PXRD) and other relevant analytical techniques.

Introduction

Erythromycin Ethylsuccinate (EES) is an ester of the macrolide antibiotic erythromycin, formulated to enhance its oral bioavailability. The solid-state properties of an active pharmaceutical ingredient (API) like EES are critical as they can significantly influence its stability, solubility, and dissolution rate, which in turn affect its therapeutic efficacy. EES can exist in both amorphous and crystalline forms. Understanding the preparation and characterization of these forms is paramount for drug development and quality control.

This technical guide summarizes the available data on the solid-state forms of EES, provides detailed experimental protocols for their preparation and analysis, and visualizes the experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₅NO₁₆ | [1] |

| Molecular Weight | 862.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder or amorphous solid | [2] |

| Melting Point (Crystalline) | ~110 °C | [3][4] |

| Melting Point (Amorphous) | ~165 °C | |

| Solubility | Practically insoluble in water; freely soluble in acetone, anhydrous ethanol, and methanol. |

Solid-State Forms of this compound

This compound has been characterized in two primary solid-state forms: amorphous and crystalline hydrates.

Amorphous this compound

The amorphous form of EES is characterized by a lack of long-range molecular order. This form is often preferred for its enhanced solubility and dissolution rates compared to its crystalline counterparts.

X-ray Diffraction Analysis: The amorphous nature of EES is confirmed by its powder X-ray diffraction (PXRD) pattern, which lacks sharp Bragg peaks and instead shows broad halos. A characteristic pattern exhibits a strong diffusion with two distinct halos at approximately 5° and 11° 2θ, and a vaguer halo around 18° 2θ.

Crystalline Hydrates of this compound

Crystalline forms of EES have been identified as hydrates, meaning water molecules are incorporated into the crystal lattice. A patent (US9221862B2) describes the preparation and characterization of different crystalline hydrates of EES.

Powder X-ray Diffraction (PXRD) Data: The patent provides PXRD data for a crystalline hydrate of EES. The characteristic peaks are summarized in the table below. It is important to note that PXRD peak positions can have an experimental variation of approximately ±0.2° 2θ.

| Peak Position (°2θ) |

| ~8.0 |

| ~9.3 |

| ~10.1 |

| ~11.5 |

| ~12.3 |

| ~13.6 |

| ~14.5 |

| ~15.5 |

| ~16.1 |

| ~17.1 |

| ~18.0 |

| ~18.7 |

| ~19.5 |

| ~20.3 |

| ~21.0 |

| ~21.7 |

| ~22.3 |

| ~23.2 |

| ~24.8 |

Experimental Protocols

This section details the methodologies for the preparation and analysis of the different solid-state forms of this compound.

Preparation of Amorphous this compound

A stable amorphous form of EES can be prepared by a melt-quenching process.

Protocol:

-

Place crystalline this compound in a suitable vessel.

-

Heat the crystalline material to its melting point of approximately 110°C. This can be achieved using an oven with circulating ventilation or a thermoregulated oil bath.

-

Maintain the molten state for 1 to 2 minutes to ensure complete melting.

-

Rapidly cool the molten product to room temperature. The solidified mass will be in an amorphous state.

-

Grind the resulting solid into a fine powder.

Preparation of Crystalline this compound Hydrate

The following protocol for the preparation of crystalline EES hydrate is based on methods described in the patent literature.

Protocol:

-

Dissolution: Dissolve erythromycin in a suitable organic solvent (e.g., a C₁-C₆ lower alcohol, C₂-C₆ lower nitrile, or C₃-C₈ lower ketone) at a temperature between 0-50°C.

-

Addition of Base and Water: Add a base such as sodium bicarbonate, sodium carbonate, or potassium carbonate, along with water, to the solution and stir.

-

Cooling: Cool the mixture to 20°C or below.

-

Esterification: Add monoethyl succinate (B1194679) halide (e.g., chloride or bromide) to the cooled mixture to initiate the esterification reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion.

-

pH Adjustment: Adjust the pH of the reaction mixture to a range of 7.0-8.5 using an acid or a base.

-

Phase Separation: Separate the organic phase.

-

Crystallization: Add water to the organic phase and cool to between -20°C and -10°C to induce crystallization.

-

Filtration and Drying: Filter the precipitated solid and dry to obtain the this compound crystalline hydrate.

-

Recrystallization (Optional): For higher purity, the solid can be recrystallized one or more times from a solvent system containing water and one or more of the previously mentioned organic solvents.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a key technique for distinguishing between amorphous and crystalline forms and for characterizing crystalline phases.

Protocol:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, uniform surface.

-

Instrument Setup: Use a powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

-

Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of an amorphous material. For crystalline samples, the peak positions (in °2θ) are used for phase identification.

Visualizations

The following diagrams illustrate the experimental workflows for preparing the different solid-state forms of this compound.

References

An In-depth Technical Guide to the Identification of Erythromycin Ethylsuccinate Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of Erythromycin (B1671065) Ethylsuccinate (EES), a widely used macrolide antibiotic. Understanding the degradation pathways and the identity of the resulting products is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document details the conditions under which EES degrades, the primary degradation products formed, and the analytical methodologies for their identification and quantification.

Introduction to Erythromycin Ethylsuccinate Stability

This compound is the 2'-ethylsuccinate ester of erythromycin A. While the ester form enhances the drug's acid stability compared to the erythromycin base, it is still susceptible to degradation under various environmental conditions, most notably in acidic and alkaline environments.[1] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to elucidate the intrinsic stability of EES and to develop stability-indicating analytical methods.[1][2]

Degradation Pathways of this compound

The degradation of erythromycin and its esters primarily occurs through hydrolysis of the lactone ring, hydrolysis of the glycosidic bonds, or intramolecular cyclization reactions.

Acid-Catalyzed Degradation

Under acidic conditions, this compound undergoes significant degradation.[2] The traditionally accepted model suggested that erythromycin A exists in equilibrium with erythromycin A enol ether, which then degrades to anhydroerythromycin A.[3] However, more recent kinetic studies using NMR have revealed that this mechanism may be incorrect. The revised mechanism proposes that both the enol ether and anhydroerythromycin A are in equilibrium with the parent drug. The primary irreversible degradation pathway is the slow loss of the cladinose (B132029) sugar from the erythromycin molecule.

The main degradation products formed under acidic stress are:

-

Anhydroerythromycin A: A biologically inactive spiroketal derivative formed through intramolecular cyclization.

-

Erythromycin A enol ether: An intermediate that can be in equilibrium with erythromycin A.

-

Erythromycin A: Formed via the hydrolysis of the ethylsuccinate ester.

Base-Catalyzed Degradation

In alkaline conditions, EES also undergoes significant degradation. The primary degradation pathway is the hydrolysis of the ethylsuccinate ester, leading to the formation of erythromycin A and other hydrolysis products.

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, results in moderate degradation of this compound, leading to the formation of various oxidized derivatives.

Thermal and Photolytic Degradation

This compound is relatively stable under thermal and photolytic stress. Studies have shown only minor degradation when exposed to elevated temperatures (e.g., 60°C) and UV light.

The following diagram illustrates the revised acidic degradation pathway of this compound.

Caption: Revised acidic degradation pathway of EES.

Quantitative Analysis of Degradation

The extent of degradation of this compound under various stress conditions can be quantified using stability-indicating HPLC methods. The following table summarizes typical degradation data from forced degradation studies.

| Stress Condition | Reagent/Condition | Duration | Temperature | Observations | Potential Degradation Products |

| Acidic | 0.1 N HCl | 2-4 hours | Room Temperature | Significant degradation | Anhydroerythromycin A, Erythromycin A, Erythromycin A enol ether |

| Alkaline | 0.1 N NaOH | 2-4 hours | Room Temperature | Significant degradation | Erythromycin A, other hydrolysis products |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | Moderate degradation | Oxidized derivatives |

| Thermal | Solid state | 7 days | 60°C | Minor degradation | Various minor degradation products |

| Photolytic | UV light | - | - | Generally stable | Minor photodegradation products |

Data adapted from studies on unlabeled this compound and should be considered representative.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Studies

The following diagram outlines a general workflow for performing forced degradation studies.

References

An In-depth Technical Guide to Erythromycin Ethylsuccinate Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to Erythromycin (B1671065) Ethylsuccinate, a widely used macrolide antibiotic. Understanding these mechanisms at a molecular level is crucial for the development of novel antimicrobial strategies and for the effective clinical management of bacterial infections. This document details the primary modes of resistance, presents quantitative data for comparative analysis, outlines key experimental protocols for studying these phenomena, and provides visualizations of the associated biological pathways and workflows.

Erythromycin, and its ester prodrug form, Erythromycin Ethylsuccinate, function by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1][2] However, the emergence and spread of resistance pose a significant challenge to its therapeutic efficacy. Bacterial resistance to erythromycin is primarily mediated by three distinct mechanisms: target site modification, active drug efflux, and enzymatic inactivation.[1][2][3]

Core Resistance Mechanisms

Target Site Modification

The most prevalent mechanism of erythromycin resistance involves the modification of its ribosomal target, preventing effective drug binding. This is primarily achieved through the enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit.

-

erm Genes and Ribosomal Methylation: A family of genes known as erm (erythromycin ribosome methylation) encode for methyltransferase enzymes. These enzymes specifically dimethylate an adenine (B156593) residue (A2058 in Escherichia coli) within the peptidyl transferase loop of the 23S rRNA. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype. The expression of erm genes can be either constitutive or inducible by the presence of a macrolide antibiotic.

Efflux Pumps

Efflux pumps are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. This mechanism is a significant contributor to erythromycin resistance.

-

mef and msr Genes: Two main classes of efflux pump genes are associated with macrolide resistance:

-

mef (macrolide efflux) genes: These genes, such as mef(A) and mef(E), encode for a major facilitator superfamily (MFS) transporter. This system utilizes the proton motive force to expel 14- and 15-membered macrolides, resulting in the M phenotype (resistance to macrolides but susceptibility to lincosamides and streptogramin B).

-

msr (macrolide-streptogramin resistance) genes: Genes like msr(A) and msr(D) encode for an ATP-binding cassette (ABC) transporter. These pumps utilize the energy from ATP hydrolysis to export macrolides and streptogramin B antibiotics.

-

Enzymatic Inactivation

A less common but important mechanism of resistance is the enzymatic inactivation of the erythromycin molecule itself.

-

ere Genes and Erythromycin Esterases: Bacteria can acquire genes, such as ereA and ereB, that encode for erythromycin esterases. These enzymes hydrolyze the macrolactone ring of erythromycin, rendering the antibiotic inactive. This enzymatic degradation prevents the antibiotic from binding to its ribosomal target.

Quantitative Data on Erythromycin Resistance

The following tables summarize key quantitative data related to erythromycin resistance mechanisms, providing a basis for comparison and analysis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Erythromycin for Susceptible and Resistant Bacterial Strains

| Bacterial Species | Resistance Mechanism | Genotype | Erythromycin MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | Susceptible | Wild-type | ≤ 0.25 | |

| Streptococcus pneumoniae | Target Site Modification | erm(B) | > 256 | |

| Streptococcus pneumoniae | Efflux Pump | mef(E)/mel | 8 - 16 | |

| Staphylococcus aureus | Susceptible | Wild-type | 0.25 - 1 | |

| Enterococcus faecalis | Susceptible | Wild-type | 1 - 4 | |

| Streptococcus pyogenes | Efflux Pump | mef(A) | ≥ 1 | |

| Group C Streptococcus | Efflux Pump | mef(A) or mef(E) | Not specified | |

| Group G Streptococcus | Target Site Modification | erm(TR) | Not specified |

Table 2: Kinetic Parameters of Erythromycin Inactivating Enzymes

| Enzyme | Source Organism | Km (mM) | kcat (min-1) | Vmax (mM min-1) | Reference |

| EreB (free) | Escherichia coli | 438.49 | Not specified | Not specified | |

| EreB (immobilized) | Escherichia coli | 1129.04 | 169 | 0.01 |

Table 3: Gene Expression Changes in Erythromycin-Resistant Bacteria

| Bacterial Species | Resistance Gene | Condition | Fold Change in Expression | Reference |

| Streptococcus pneumoniae | mef(E) | Erythromycin induction | > 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate erythromycin resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

-

Preparation of Erythromycin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin solution in CAMHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the erythromycin dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.

Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a fundamental technique for detecting the presence of specific resistance genes.

Protocol: Conventional PCR for ermB Detection

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.

-

PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward primer for ermB (e.g., 5'-GATACCGTTTACGAAATTGG-3'), and reverse primer for ermB (e.g., 5'-AATTGTATTGGCGTTAAAGG-3').

-

PCR Amplification:

-

Initial denaturation: 94°C for 2 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 2 minutes.

-

-

Final extension: 72°C for 5 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide).

-

Visualization: Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the ermB gene.

Quantification of Resistance Gene Expression

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of resistance genes.

Protocol: qRT-PCR for mefA Gene Expression

-

RNA Extraction and cDNA Synthesis: Extract total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of erythromycin. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

-

qRT-PCR Reaction Setup: Prepare a reaction mixture containing SYBR Green master mix, cDNA template, and primers specific for the mefA gene and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

qRT-PCR Program:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mefA gene and the housekeeping gene in both the induced and uninduced conditions. Calculate the relative fold change in mefA expression using the ΔΔCt method.

Efflux Pump Activity Assay

Fluorescent dyes can be used to assess the activity of efflux pumps.

Protocol: Ethidium Bromide Efflux Assay

-

Cell Preparation: Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Loading with Ethidium Bromide: Resuspend the cells in the buffer containing ethidium bromide and an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to allow the dye to accumulate inside the cells.

-

Washing: Centrifuge the cells to remove the extracellular ethidium bromide and the inhibitor, and resuspend them in fresh buffer.

-

Initiation of Efflux: Add an energy source (e.g., glucose) to the cell suspension to energize the efflux pumps.

-

Fluorescence Measurement: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of ethidium bromide.

Enzymatic Inactivation Assay

The activity of erythromycin-inactivating enzymes can be measured by monitoring the disappearance of the substrate.

Protocol: Spectrophotometric Assay for Erythromycin Esterase

-

Enzyme Preparation: Purify the erythromycin esterase from a bacterial lysate or use a commercially available enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of erythromycin in a suitable buffer at the optimal pH for the enzyme.

-

Enzyme Reaction: Initiate the reaction by adding the purified enzyme to the reaction mixture.

-

Monitoring the Reaction: At various time points, stop the reaction (e.g., by adding a denaturing agent).

-

Quantification of Erythromycin: Quantify the remaining erythromycin concentration using a suitable method, such as high-performance liquid chromatography (HPLC).

-

Calculation of Enzyme Kinetics: Determine the initial reaction velocity at different substrate concentrations and calculate the Km and Vmax values using a Michaelis-Menten plot.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core resistance mechanisms and experimental workflows.

Caption: Overview of the three primary mechanisms of erythromycin resistance in bacteria.

Caption: A typical experimental workflow for characterizing erythromycin resistance.

Caption: Signaling pathway of target site modification leading to erythromycin resistance.

References

Methodological & Application

Application Note: Quantification of Erythromycin Ethylsuccinate Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely used to treat various bacterial infections. It is often administered as the prodrug erythromycin ethylsuccinate (EES) to improve its stability and oral bioavailability. Accurate quantification of EES in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise determination of EES and its related substances.

This application note provides a detailed protocol for the quantification of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The described method is capable of separating EES from its degradation products and related impurities, making it suitable for routine quality control and stability studies.

Principle of the Method

The method utilizes isocratic RP-HPLC with UV detection to separate and quantify this compound. The stationary phase is a C18 column, and the mobile phase consists of a buffered organic-aqueous mixture. This combination allows for the effective separation of the relatively nonpolar EES from more polar and nonpolar impurities. The detection is performed at a low UV wavelength where the analyte exhibits significant absorbance.

Materials and Reagents

-

Reference Standard: this compound (USP Reference Standard or equivalent)

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) dihydrogen phosphate (B84403) (analytical grade)[1]

-

Sodium hydroxide (B78521) (analytical grade)[1]

-

Water (ultrapure, 18.2 MΩ·cm)

-

-

Equipment:

-

HPLC system with an isocratic pump, autosampler, column oven, and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

-

Syringe filters (0.45 µm)

-

Experimental Protocols

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | X-Terra™ C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 0.025 M Ammonium dihydrogen phosphate buffer (60:40, v/v), pH adjusted to 7.0 with 10% (w/v) sodium hydroxide[1][2] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 100 µL |

| Column Temperature | Ambient |

| Detection | UV at 205 nm |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

4.2.1. Mobile Phase Preparation

-

Buffer Preparation: Dissolve an appropriate amount of ammonium dihydrogen phosphate in ultrapure water to obtain a 0.025 M solution.

-

pH Adjustment: Adjust the pH of the buffer solution to 7.0 using a 10% (w/v) sodium hydroxide solution.

-

Mobile Phase Mixture: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio.

-

Degassing: Degas the mobile phase using sonication or vacuum filtration before use.

4.2.2. Standard Solution Preparation (500 µg/mL)

-

Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add a small amount of acetonitrile to dissolve the standard.

-

Dilute to volume with the mobile phase and mix well.

-

This working standard solution should be freshly prepared as EES can hydrolyze over time.

4.2.3. Sample Solution Preparation (from Powder for Oral Suspension)

-

Weigh a portion of the powder for oral suspension equivalent to 50 mg of EES and transfer it into a 100 mL volumetric flask.

-

Add 20 mL of acetonitrile and sonicate for 5 minutes to facilitate dissolution.

-

Dilute to volume with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. Inject the standard solution six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and its common related substances.

| Compound | Retention Time (min) (Approx.) |

| Erythromycin C | ~3.5 |

| Erythromycin A | ~5.0 |

| Erythromycin B | ~6.5 |

| This compound | ~10.0 |

Note: Retention times may vary slightly depending on the specific column and system.

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

References

Application Note and Protocol: Quantitative Analysis of Erythromycin Ethylsuccinate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely employed in the treatment of various bacterial infections. It is often administered as its ethylsuccinate ester prodrug, Erythromycin Ethylsuccinate, to enhance its oral bioavailability.[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies. This document provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from human plasma. An isotopically labeled analog, such as this compound-¹³C,d₃, is recommended as an internal standard (IS) to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.[1][2]

Materials and Reagents

-

This compound reference standard

-

This compound-¹³C,d₃ (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (B78521) (1M)

-

Human plasma (blank)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting this compound from biological matrices.[3][4]

-

Aliquoting: In a polypropylene (B1209903) tube, add 500 µL of the plasma sample.

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., this compound-¹³C,d₃ in methanol) to the plasma sample. For calibration standards and quality control (QC) samples, add the appropriate concentration of the this compound standard solution.

-

Alkalinization: To adjust the pH to approximately 9-10, add 50 µL of 1M sodium hydroxide. Vortex the sample for 30 seconds.

-

Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.

-

Final Centrifugation/Filtration: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reverse-phase C18 column is typically used for the chromatographic separation of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 35°C |

| Gradient Elution | A multi-step gradient is often used. For example: Initial: 98% A, 2% B; 0-3 min: ramp to 30% A, 70% B; 3-3.5 min: ramp to 5% A, 95% B; 3.5-4 min: return to initial conditions; 4-7 min: re-equilibration. |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for this analysis. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Cone Gas Flow | 10 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions and Fragmentation

The selection of appropriate MRM transitions is crucial for the sensitivity and selectivity of the LC-MS/MS method. The precursor ion for this compound corresponds to the protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID).

Table 1: MRM Transitions for this compound and its Metabolite Erythromycin

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Dwell Time (ms) |

| This compound | 862.5 | 734.5 | 20 | 100 |

| 862.5 | 158.2 | 40 | 100 | |

| Erythromycin (Metabolite) | 734.5 | 576.4 | 25 | 100 |

| 734.5 | 158.2 | 35 | 100 | |

| This compound-¹³C,d₃ (IS) | 867.5 | 720.6 | 30 | 100 |

| 867.5 | 162.2 | 40 | 100 |

Note: Collision energies are instrument-dependent and should be optimized.

Fragmentation Rationale:

-

This compound: The precursor ion at m/z 862.5 is the protonated molecule [M+H]⁺. A key fragmentation is the loss of the ethylsuccinate group, resulting in the protonated erythromycin molecule at m/z 734.5. Another characteristic fragment is the protonated desosamine (B1220255) sugar moiety at m/z 158.2.

-

Erythromycin: The precursor ion at m/z 734.5 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 576.4 results from the neutral loss of the cladinose (B132029) sugar. The fragment at m/z 158.2 is the protonated desosamine sugar.

-

This compound-¹³C,d₃ (IS): The precursor ion at m/z 867.5 is the protonated labeled internal standard. The product ion at m/z 720.6 likely represents the loss of the ethylsuccinate group. The product ion at m/z 162.2 corresponds to the labeled desosamine sugar, showing a +4 Da shift from the unlabeled fragment.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Logical Relationship of Analytes

Caption: Relationship between the prodrug, metabolite, and internal standard.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and Multiple Reaction Monitoring ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. Proper optimization of chromatographic and mass spectrometric parameters is essential to achieve the best performance on a specific instrument.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination of this compound and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of this compound and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

Application Note: Quantification of Erythromycin Ethylsuccinate in Human Plasma via LC-MS/MS

Introduction

Erythromycin (B1671065) is a macrolide antibiotic used to treat a wide range of bacterial infections by inhibiting protein synthesis.[1] To improve its oral bioavailability and stability, it is often administered as the prodrug Erythromycin Ethylsuccinate.[1] Accurate quantification of this compound and its active metabolite, erythromycin, in biological matrices like plasma is critical for pharmacokinetic (PK) and bioequivalence studies.[1][2][3] This application note details a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and uses a stable isotope-labeled internal standard or a structurally similar analog to ensure accuracy and precision.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix using liquid-liquid extraction. The extract is then evaporated and reconstituted in a suitable solvent. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI+) mode, with quantification performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Standards: this compound and Internal Standard (e.g., Roxithromycin or a stable isotope-labeled standard like Erythromycin-¹³C,d₃).

-

Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).

-

Buffers and Additives: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Sodium Hydroxide (NaOH), Ultrapure water.

-

Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve accurately measured amounts of this compound and the Internal Standard in methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 500 µL of plasma (blank, standard, QC, or unknown sample) into a 2 mL microcentrifuge tube.

-

Spike the samples with the IS working solution (structurally similar IS like Roxithromycin or a stable isotope-labeled IS is recommended).

-

Add 50 µL of 1 M NaOH to alkalinize the sample to a pH of approximately 10. Vortex briefly.

-

Add 1 mL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

-

Centrifuge at 10,000 x g for 10 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile:water). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | A: Water with 1.67 mmol/L acetic acid B: Acetonitrile |

| Flow Rate | 0.3 - 0.7 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 35°C |

| MS/MS Conditions | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 3500 V |

| Temperature | 450°C |

| Example Transitions | To be optimized:This compound: Q1: 862.5 -> Q3: 734.5 Erythromycin: Q1: 734.5 -> Q3: 158.1 |

Data Analysis

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

-

Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Summary of Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound in human plasma.

| Validation Parameter | Result |

| Linearity Range | 2 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Recovery | 73.1% - 91.1% |

| Precision & Accuracy | Within acceptable limits as per regulatory guidelines |

| Stability | Samples are stable under typical benchtop, freeze/thaw, and long-term storage conditions. |

Visualizations

LC-MS/MS Analytical Workflow

The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.

Caption: Workflow for this compound analysis in plasma.

Logical Relationship: Prodrug to Active Metabolite

This diagram shows the relationship between the administered prodrug and its active form, which are often measured simultaneously.

Caption: Conversion of this compound to Erythromycin.

References

Application Notes and Protocols: Utilizing Erythromycin Ethylsuccinate in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065), a macrolide antibiotic, is a well-established bacteriostatic agent used in the treatment of a variety of bacterial infections. Its ethylsuccinate ester form offers improved stability for administration. Beyond its direct antimicrobial effects, erythromycin and its derivatives are also investigated for their immunomodulatory and anti-inflammatory properties. These application notes provide comprehensive protocols for the use of Erythromycin Ethylsuccinate in bacterial cell culture to assess its antibacterial efficacy.

Mechanism of Action

This compound is a prodrug that is hydrolyzed to the active erythromycin base.[1] Erythromycin functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, which is a critical component of the protein synthesis machinery in bacteria.[1][2] This binding obstructs the translocation of peptides, effectively halting the elongation of the protein chain. The disruption of essential protein synthesis inhibits bacterial growth and replication, resulting in a bacteriostatic effect. At higher concentrations or against highly susceptible organisms, it may exhibit bactericidal properties.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis